2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20209874
InChI: InChI=1S/C27H29ClN4O2S/c1-6-34-21-13-11-20(12-14-21)29-23(33)16-35-24-15-22(27(3,4)5)30-26-25(17(2)31-32(24)26)18-7-9-19(28)10-8-18/h7-15H,6,16H2,1-5H3,(H,29,33)
SMILES:
Molecular Formula: C27H29ClN4O2S
Molecular Weight: 509.1 g/mol

2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC20209874

Molecular Formula: C27H29ClN4O2S

Molecular Weight: 509.1 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide -

Specification

Molecular Formula C27H29ClN4O2S
Molecular Weight 509.1 g/mol
IUPAC Name 2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide
Standard InChI InChI=1S/C27H29ClN4O2S/c1-6-34-21-13-11-20(12-14-21)29-23(33)16-35-24-15-22(27(3,4)5)30-26-25(17(2)31-32(24)26)18-7-9-19(28)10-8-18/h7-15H,6,16H2,1-5H3,(H,29,33)
Standard InChI Key DTXWPKISZMSDHC-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C

Introduction

2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core. This compound is notable for its diverse functional groups, including tert-butyl, chlorophenyl, and ethoxyphenyl, which contribute to its distinctive chemical properties and potential reactivity. The molecular weight of this compound is approximately 510.0 g/mol, indicating its substantial size and complexity.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. These steps often require specific reagents and controlled conditions to achieve optimal yields. Common reactions include nucleophilic substitutions, electrophilic additions, and modifications of the sulfanyl group.

Biological Activity and Potential Applications

Preliminary studies suggest that 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide may exhibit anti-inflammatory properties and potential efficacy against certain types of cancer. The chlorophenyl group may enhance its antimicrobial activity as well. Molecular docking studies indicate interactions with key enzymes involved in inflammatory pathways, presenting opportunities for therapeutic development.

Biological ActivityPotential Application
Anti-inflammatoryTreatment of inflammatory diseases
AntimicrobialDevelopment of antimicrobial agents
AnticancerPotential therapeutic agent for cancer

Comparison with Similar Compounds

Several compounds share structural similarities with 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide. These include:

Compound NameStructural FeaturesBiological ActivityUnique Attributes
5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidine coreModerate anti-inflammatory effectsLacks sulfanyl and acetamide groups
2-Ethoxyphenyl ethanoneEthoxyphenyl groupLimited biological activitySimpler structure without pyrazolo core
4-ChlorophenolChlorophenyl groupAntimicrobial propertiesNo pyrazolo or acetamide functionalities

The presence of both the pyrazolo[1,5-a]pyrimidine core and the sulfanyl group in 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide distinguishes it from other similar compounds, potentially enhancing its biological activity and application scope.

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